![molecular formula C11H7BrFNS B2780317 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine CAS No. 1250103-07-1](/img/structure/B2780317.png)

5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

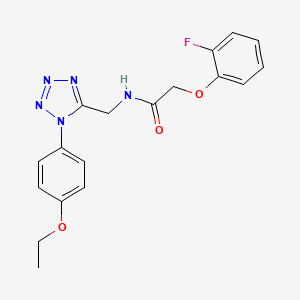

“5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine” is a chemical compound with the formula C11H7BrFNS and a molecular weight of 284.15 g/mol . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine” can be represented by the InChI code1S/C11H7BrFNS/c12-9-5-6-10(14-7-9)15-8-11-3-1-2-4-13-11/h1-7H . This indicates the presence of bromine, fluorine, sulfur, and nitrogen atoms in the compound.

Applications De Recherche Scientifique

Spectroscopic and Optical Studies

Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been applied to similar brominated and fluorinated pyridine compounds. These methods help determine the molecular structure, vibrational frequencies, and chemical shift values, aiding in the understanding of their electronic properties and potential applications in materials science. For example, the study of 5-Bromo-2-(trifluoromethyl)pyridine by Vural and Kara (2017) employed density functional theory (DFT) to explore its non-linear optical (NLO) properties, indicating potential applications in optical materials and devices (Vural & Kara, 2017).

Antimicrobial Activities

Compounds similar to 5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine have been explored for their antimicrobial properties. For instance, Vural and Kara (2017) also tested the antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, indicating a potential for pharmaceutical applications in combating microbial infections (Vural & Kara, 2017).

Synthesis of Complex Organic Compounds

The synthesis of complex organic molecules often utilizes brominated and fluorinated pyridines as intermediates due to their reactivity and the possibility to introduce various functional groups. For example, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates the utility of such compounds in creating biologically active molecules, potentially leading to new drug discoveries (Ahmad et al., 2017).

Propriétés

IUPAC Name |

5-bromo-2-(2-fluorophenyl)sulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNS/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYRKRJMJTZRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)

![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)